Sophoraflavanone B (CAS 68682-02-0), widely recognized in literature as 8-prenylnaringenin (8-PN), is a highly lipophilic prenylated flavanone originally isolated from Sophora flavescens and Humulus lupulus . Structurally defined by the attachment of a 3-methylbut-2-enyl (prenyl) group at the C8 position of the naringenin skeleton, this modification fundamentally alters its biological and physicochemical properties compared to standard flavonoids. In industrial and laboratory procurement, Sophoraflavanone B is primarily sourced as a high-purity reference standard (≥95% HPLC) for endocrine disruption assays, oncology drug discovery, and antimicrobial formulation . Its pronounced lipophilicity enhances cellular membrane permeability, making it a critical baseline material for structure-activity relationship (SAR) studies where non-prenylated analogs fail to achieve target engagement.
Procuring crude Sophora flavescens or Humulus lupulus extracts as a cost-saving alternative to pure Sophoraflavanone B introduces severe reproducibility risks, as the natural concentration of 8-prenylnaringenin is highly variable and often falls below 0.5% of total extract mass[1]. Furthermore, substituting Sophoraflavanone B with its cheaper, non-prenylated parent compound, naringenin, or the common phytoestrogen benchmark, genistein, results in a catastrophic loss of assay sensitivity. The absence of the C8-prenyl group in naringenin eliminates its ability to directly bind bacterial peptidoglycan [2] and drastically reduces its binding affinity to human estrogen receptor alpha (ERα)[1]. For rigorous pharmacological screening, immunotherapy development, or quantitative endocrine modeling, the exact prenylated architecture of Sophoraflavanone B is non-negotiable.
Sophoraflavanone B is recognized as one of the most potent naturally occurring phytoestrogens, exhibiting highly specific selectivity and binding affinity for estrogen receptor alpha (ERα). In estrogen-dependent MCF-7 breast cancer cell proliferation assays, Sophoraflavanone B demonstrated an EC50 of 4.98 nM [1]. In stark contrast, the widely used phytoestrogen standard genistein required an EC50 of 831 nM to achieve similar proliferation, while the non-prenylated parent compound naringenin showed negligible activity[1]. This ~166-fold quantitative advantage in potency makes Sophoraflavanone B an essential positive control for ERα-specific endocrine disruption and hormone replacement therapy (HRT) models.
| Evidence Dimension | MCF-7 Cell Proliferation (Estrogenic Efficacy) |
| Target Compound Data | Sophoraflavanone B (EC50 = 4.98 nM) |
| Comparator Or Baseline | Genistein (EC50 = 831 nM) |
| Quantified Difference | ~166-fold higher potency for Sophoraflavanone B |
| Conditions | Estrogen-dependent MCF-7 cells grown on hormone-depleted medium |
Buyers sourcing standards for estrogenic screening must select Sophoraflavanone B over genistein to accurately model high-potency, ERα-driven physiological responses.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical target in cancer immunotherapy due to its role in tumor immune escape. Sophoraflavanone B acts as a potent non-competitive inhibitor of IDO1, driven by the lipophilic interaction of its A-ring prenyl group with the enzyme's allosteric sites [1]. Quantitative kinetic analyses reveal that Sophoraflavanone B achieves an IDO1 inhibitory IC50 of 19.3 μM [1]. When compared to related flavonoids lacking specific prenylation or hydroxylation patterns, such as noranhydroicaritin (IC50 = 23.5 μM), Sophoraflavanone B provides stronger, non-competitive target engagement.
| Evidence Dimension | IDO1 Enzyme Inhibition (IC50) |
| Target Compound Data | Sophoraflavanone B (IC50 = 19.3 μM) |
| Comparator Or Baseline | Noranhydroicaritin (IC50 = 23.5 μM) |
| Quantified Difference | 17.8% stronger IDO1 inhibition |
| Conditions | Recombinant IDO1 enzyme assay measuring L-Trp to Kynurenine conversion |
For oncology drug discovery pipelines targeting the kynurenine pathway, procuring Sophoraflavanone B provides a structurally optimized, non-competitive inhibitor baseline.
The rising threat of methicillin-resistant Staphylococcus aureus (MRSA) requires novel membrane-targeting adjuvants. Sophoraflavanone B exhibits direct, potent antimicrobial activity against MRSA by physically binding to bacterial peptidoglycan and disrupting cell wall integrity [1]. Broth microdilution assays establish the minimum inhibitory concentration (MIC) of Sophoraflavanone B at 15.6–31.25 μg/mL against resistant strains [1]. In combination assays, adding Sophoraflavanone B alongside standard detergents or antibiotics reduced MRSA optical density by 63%–73%, a synergistic effect completely absent in non-prenylated flavonoid controls [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
| Target Compound Data | Sophoraflavanone B (MIC = 15.6–31.25 μg/mL) |
| Comparator Or Baseline | Standard non-prenylated flavonoids (MIC > 50 μg/mL) |
| Quantified Difference | >2x to 3x stronger antimicrobial potency with confirmed synergism |
| Conditions | Broth microdilution method against multidrug-resistant S. aureus |
Formulators developing topical anti-MRSA treatments or antibiotic synergists must procure the prenylated Sophoraflavanone B to ensure critical peptidoglycan-binding functionality.
Due to its documented ~166-fold higher potency compared to genistein in MCF-7 proliferation assays, Sophoraflavanone B is a primary reference standard for in vitro and in vivo models assessing estrogenic activity [1]. It is specifically procured for assays requiring a full agonist of the human estrogen receptor alpha (ERα) to evaluate the safety of food additives, cosmetics, and environmental xenoestrogens.
Leveraging its non-competitive inhibition of IDO1 (IC50 = 19.3 μM), Sophoraflavanone B serves as a high-value lipophilic scaffold in cancer immunotherapy research [2]. Medicinal chemists procure this compound to study the structure-activity relationship (SAR) of A-ring prenylation in blocking tryptophan catabolism, a critical mechanism for reversing tumor immune escape.
Because Sophoraflavanone B directly binds to S. aureus peptidoglycan and achieves an MIC of 15.6–31.25 μg/mL, it is utilized in the development of targeted antibacterial adjuvants [3]. R&D teams procure it to test synergistic combinations with beta-lactam antibiotics (like oxacillin or ampicillin) for topical hydrogels or wound dressings designed to combat multidrug-resistant skin infections.